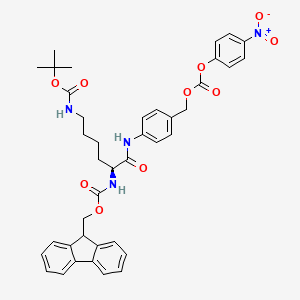

Fmoc-Lys(Boc)-PAB-PNP

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C40H42N4O10 |

|---|---|

Molecular Weight |

738.8 g/mol |

IUPAC Name |

[4-[[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoyl]amino]phenyl]methyl (4-nitrophenyl) carbonate |

InChI |

InChI=1S/C40H42N4O10/c1-40(2,3)54-37(46)41-23-9-8-14-35(43-38(47)51-25-34-32-12-6-4-10-30(32)31-11-5-7-13-33(31)34)36(45)42-27-17-15-26(16-18-27)24-52-39(48)53-29-21-19-28(20-22-29)44(49)50/h4-7,10-13,15-22,34-35H,8-9,14,23-25H2,1-3H3,(H,41,46)(H,42,45)(H,43,47)/t35-/m0/s1 |

InChI Key |

ZYLPBKZAGMBDES-DHUJRADRSA-N |

Isomeric SMILES |

CC(C)(C)OC(=O)NCCCC[C@@H](C(=O)NC1=CC=C(C=C1)COC(=O)OC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |

Canonical SMILES |

CC(C)(C)OC(=O)NCCCCC(C(=O)NC1=CC=C(C=C1)COC(=O)OC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |

Origin of Product |

United States |

Foundational & Exploratory

The Core Mechanism of Fmoc-Lys(Boc)-PAB-PNP Linkers: A Technical Guide for Drug Development Professionals

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide elucidates the mechanism of action of Fmoc-Lys(Boc)-PAB-PNP linkers, a cornerstone technology in the development of advanced targeted therapies such as Antibody-Drug Conjugates (ADCs). This document provides a detailed overview of the linker's components, its cleavage mechanism, relevant quantitative data for closely related analogues, comprehensive experimental protocols for its characterization, and visual diagrams to illustrate key processes.

The Architectural and Functional Blueprint of this compound Linkers

The this compound linker is a sophisticated chemical entity designed for the conditional release of therapeutic payloads. Its architecture is modular, with each component playing a distinct and critical role in the synthesis, stability, and function of the final bioconjugate.

-

Fmoc (Fluorenylmethyloxycarbonyl): This is a base-labile protecting group for the N-terminus of the dipeptide component. During the synthesis of the linker-payload construct, the Fmoc group safeguards the amine functionality, preventing unwanted side reactions. It is typically removed under basic conditions, such as with piperidine (B6355638), to allow for further chemical modifications or conjugation.

-

Lys(Boc) (Lysine with a tert-butyloxycarbonyl protected side chain): This component, often preceded by a Phenylalanine (Phe) residue, forms a dipeptide sequence (Phe-Lys) that is a substrate for lysosomal proteases, most notably Cathepsin B.[][2] The Boc (tert-butyloxycarbonyl) group protects the epsilon-amine of the lysine (B10760008) side chain and is removed during the final cleavage of the peptide from the synthesis resin, typically under acidic conditions.

-

PAB (p-aminobenzyl alcohol): The PAB moiety serves as a self-immolative spacer. It is the linchpin of the linker's release mechanism. Following enzymatic cleavage of the adjacent dipeptide, the PAB spacer undergoes a spontaneous 1,6-elimination reaction, which results in the release of the conjugated payload.[3]

-

PNP (p-nitrophenyl): The p-nitrophenyl group functions as an excellent leaving group, facilitating the attachment of the cytotoxic payload to the PAB spacer through a carbamate (B1207046) linkage.

The orchestrated interplay of these components ensures that the linker remains stable in the systemic circulation, thereby minimizing premature drug release and off-target toxicity. Upon internalization of the ADC into the target cell and trafficking to the lysosome, the acidic environment and the presence of specific proteases trigger a cascade of events leading to the precise release of the active drug.

Quantitative Insights into Linker Performance

The following tables summarize key quantitative parameters for a closely related Phe-Lys-PABC linker.

Disclaimer: The following data is for a Phe-Lys-PABC linker, a close analogue of the this compound linker. This data should be considered illustrative and may not be fully representative of the performance of the this compound linker.

Table 1: Plasma Stability of a Phe-Lys-PABC Linker

| Species | Parameter | Value | Reference |

| Human | Half-life (t½) | 30 days | [4] |

| Mouse | Half-life (t½) | 80 hours | [4] |

Table 2: Illustrative Kinetic Parameters for Cathepsin B Cleavage of Peptide Linkers

| Peptide Linker | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |

| Val-Cit-PABC | 12.5 | 2.5 | 2.00 x 10⁵ |

| Phe-Lys-PABC | 18.5 | 1.6 | 8.65 x 10⁴ |

| GPLG-PABC | 12.1 | 2.1 | 1.74 x 10⁵ |

Note: The values presented in this table are hypothetical and for illustrative purposes only, as stated in the source document.[5] Actual values will vary depending on the specific peptide linkers, experimental conditions, and payload.

Experimental Protocols for Linker Characterization

Synthesis and Purification of Fmoc-Phe-Lys(Boc)-PAB-PNP Linker

A general protocol for the solid-phase peptide synthesis (SPPS) of the peptide component of the linker is outlined below. The subsequent attachment of the PAB and PNP moieties requires further solution-phase chemistry.

Materials:

-

Rink Amide resin

-

Fmoc-Lys(Boc)-OH

-

Fmoc-Phe-OH

-

Dimethylformamide (DMF)

-

20% Piperidine in DMF

-

HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

-

HOBt (Hydroxybenzotriazole)

-

DIPEA (N,N-Diisopropylethylamine)

-

Dichloromethane (DCM)

-

Methanol

-

Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water)

-

Diethyl ether

Procedure:

-

Resin Swelling: Swell the Rink Amide resin in DMF for 1-2 hours.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 3 minutes, drain, and repeat the treatment for 10 minutes. Wash the resin thoroughly with DMF.

-

Amino Acid Coupling (Lysine):

-

Dissolve Fmoc-Lys(Boc)-OH (3 eq), HBTU (2.9 eq), and HOBt (3 eq) in DMF.

-

Add DIPEA (6 eq) to the amino acid solution and pre-activate for 2 minutes.

-

Add the activated amino acid solution to the resin and shake for 1-2 hours.

-

Wash the resin with DMF and perform a Kaiser test to confirm complete coupling.

-

-

Repeat for Phenylalanine: Repeat steps 2 and 3 for Fmoc-Phe-OH.

-

Final Fmoc Deprotection: After the final coupling, perform the Fmoc deprotection as described in step 2.

-

Resin Washing and Drying: Wash the final peptide-resin with DMF, DCM, and Methanol, then dry under vacuum.

-

Cleavage: Treat the dried peptide-resin with the cleavage cocktail for 2-3 hours.

-

Precipitation and Purification: Filter the resin and precipitate the peptide by adding the TFA solution to cold diethyl ether. Centrifuge to pellet the peptide and wash with cold diethyl ether. The crude peptide is then purified by reverse-phase HPLC.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay determines the cytotoxic potential of an ADC.[5][6][7]

Materials:

-

Target antigen-positive and antigen-negative cell lines

-

Complete cell culture medium

-

ADC of interest

-

Unconjugated antibody (as control)

-

Free payload (as control)

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)[5]

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight.[6]

-

ADC Treatment: Treat the cells with serial dilutions of the ADC, unconjugated antibody, and free payload. Include untreated cells as a control.

-

Incubation: Incubate the plates for a period relevant to the payload's mechanism of action (typically 72-96 hours).[6]

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[5]

-

Solubilization: Add 100-150 µL of solubilization solution to each well and incubate (e.g., overnight at 37°C for SDS-HCl or 15 minutes on a shaker for DMSO) to dissolve the formazan (B1609692) crystals.[5]

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.[5]

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value (the concentration of ADC that inhibits cell growth by 50%).

In Vitro Plasma Stability Assay (LC-MS/MS)

This assay assesses the stability of the ADC and the potential for premature payload release in plasma.

Materials:

-

ADC of interest

-

Human and/or mouse plasma

-

LC-MS/MS system

-

Protein precipitation solution (e.g., acetonitrile (B52724) with an internal standard)

Procedure:

-

Incubation: Incubate the ADC at a specific concentration (e.g., 10 µM) in plasma at 37°C.

-

Sampling: Collect aliquots at various time points (e.g., 0, 6, 24, 48, 72 hours).

-

Sample Preparation: Precipitate plasma proteins using a cold protein precipitation solution. Centrifuge to pellet the proteins.

-

LC-MS/MS Analysis: Analyze the supernatant to quantify the amount of intact ADC (by measuring the drug-to-antibody ratio, DAR) and/or the concentration of released free payload over time.

-

Data Analysis: Plot the percentage of intact ADC or the concentration of free payload over time to determine the stability and half-life of the ADC in plasma.

Cathepsin B Cleavage Assay (Fluorometric)

This assay measures the susceptibility of the linker to cleavage by Cathepsin B.[8]

Materials:

-

Fluorogenic peptide linker substrate (e.g., Phe-Lys-PABC-fluorophore)

-

Human Cathepsin B

-

Assay buffer

-

96-well black microplates

-

Fluorescence microplate reader

Procedure:

-

Enzyme Activation: Activate Cathepsin B according to the manufacturer's instructions.

-

Assay Setup: In a 96-well plate, add the activated Cathepsin B solution.

-

Reaction Initiation: Add the fluorogenic peptide linker substrate to the wells to initiate the enzymatic reaction. Include controls with a Cathepsin B inhibitor.

-

Incubation: Incubate the plate at 37°C.

-

Fluorescence Measurement: Measure the fluorescence intensity at appropriate excitation and emission wavelengths at various time points (for kinetic analysis) or at a single endpoint.

-

Data Analysis: Calculate the rate of cleavage based on the increase in fluorescence over time. For kinetic analysis, determine Michaelis-Menten parameters (Km and Vmax) by measuring the initial reaction velocities at various substrate concentrations.

Visualizing the Mechanism and Workflow

ADC Mechanism of Action

Caption: The signaling pathway of an ADC from tumor cell binding to payload-induced apoptosis.

Experimental Workflow for ADC Characterization

Caption: A typical experimental workflow for the characterization of an ADC.

References

- 2. researchgate.net [researchgate.net]

- 3. medchemexpress.com [medchemexpress.com]

- 4. benchchem.com [benchchem.com]

- 5. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]

- 6. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

The Gatekeeper of Potent Payloads: A Technical Guide to the Role of the p-Aminobenzyl (PAB) Group in Cleavable Linkers

For Researchers, Scientists, and Drug Development Professionals

The strategic design of cleavable linkers is a cornerstone of targeted therapies, particularly in the realm of Antibody-Drug Conjugates (ADCs). Among the sophisticated chemical motifs employed, the p-aminobenzyl (PAB) group stands out as a critical component, acting as a self-immolative spacer that ensures the conditional and efficient release of potent cytotoxic agents. This technical guide provides an in-depth exploration of the PAB group's mechanism of action, quantitative performance metrics of PAB-containing linkers, and detailed experimental protocols for their evaluation.

Core Principle: The Self-Immolative Cascade of the PAB Group

The primary function of the PAB group within a cleavable linker is to act as a stable connection between a trigger-sensitive unit and the therapeutic payload in systemic circulation, and to subsequently undergo rapid, spontaneous fragmentation to release the unmodified drug upon trigger activation within the target cell.[1][2] This process, known as self-immolation, is crucial for maximizing the on-target efficacy of the payload while minimizing off-target toxicities.[3]

The most prevalent application of this technology is the p-aminobenzyl carbamate (B1207046) (PABC) spacer, which is frequently integrated with an enzymatically cleavable dipeptide, such as valine-citrulline (Val-Cit).[2][3] This Val-Cit-PABC system is a well-established and reliable linker technology used in several FDA-approved ADCs.[2]

The self-immolative process is initiated by a specific triggering event, often the enzymatic cleavage of the dipeptide by lysosomal proteases like cathepsin B, which are overexpressed in many tumor cells.[4] This initial cleavage unmasks a free aniline (B41778) nitrogen on the PAB group, which, being a strong electron-donating group, initiates a cascade of electronic rearrangements through a 1,6-elimination reaction.[3][5][6] This domino-like effect leads to the fragmentation of the linker and the release of the unmodified payload, often an amine-containing cytotoxic drug.[3] The highly reactive aza-quinone methide species is formed as a byproduct and is subsequently quenched by water.[5]

DOT script for PAB Cleavage Mechanism

Caption: Mechanism of drug release via a PAB-containing linker.

Quantitative Data on PAB-Based Linker Performance

The performance of a PAB-based linker is critically dependent on its stability in plasma and the kinetics of its cleavage within the target cell. The following table summarizes representative quantitative data for various PAB-containing linkers.

| Linker Type | ADC/Payload | Species/Matrix | Parameter | Value | Reference(s) |

| Val-Cit-PABC | Trastuzumab-MMAE | Human Plasma | Half-life | >7 days | [7] |

| Val-Cit-PABC | Model ADC | Mouse Plasma | Stability | Unstable due to carboxylesterase Ces1C | [4][8] |

| Glu-Val-Cit-PABC | Model ADC | Mouse Plasma | Stability | Improved stability over Val-Cit-PABC | [4] |

| Ala-Ala-PABC | Anti-FRα-IGN | KB cells | IC50 | 7 pM | [9] |

| d-Ala-l-Ala-PABC | Anti-FRα-IGN | KB cells | IC50 | 8 pM | [9] |

| l-Ala-d-Ala-PABC | Anti-FRα-IGN | KB cells | IC50 | 5 pM | [9] |

| d-Ala-d-Ala-PABC | Anti-FRα-IGN | KB cells | IC50 | 9 pM | [9] |

| Val-Cit-PABC | Model Substrate | Cathepsin B | Relative Cleavage Rate | Baseline | [10] |

| Val-Ala-PABC | Model Substrate | Cathepsin B | Relative Cleavage Rate | ~50% of Val-Cit | [10] |

| Phe-Lys-PABC | Model Substrate | Cathepsin B (isolated) | Relative Cleavage Rate | ~30-fold faster than Val-Cit | [10] |

| Hydrazone (acid-labile) | Gemtuzumab ozogamicin | Human Plasma | Half-life | ~2-3 days | [7] |

| Silyl ether (acid-labile) with p-hydroxybenzyl alcohol | Model ADC | Human Plasma | Half-life | >7 days | [7] |

Experimental Protocols

Detailed and standardized experimental protocols are essential for the accurate evaluation and comparison of PAB-based linkers.

Protocol 1: Synthesis of Fmoc-Val-Cit-PAB-OH

This protocol describes the synthesis of a common building block for PAB-based linkers.

Materials:

-

Fmoc-Val-Cit-OH

-

p-aminobenzyl alcohol (PABOH)

-

N-ethoxycarbonyl-2-ethoxy-1,2-dihydroquinoline (EEDQ)

-

Methanol (B129727) (MeOH)

-

Ether

-

Ethyl acetate (B1210297)

Procedure:

-

Dissolve p-aminobenzyl alcohol (8.05 mmol) in a mixture of dichloromethane (19 mL) and methanol (7.6 mL) at room temperature.

-

Add EEDQ (8.05 mmol) to the solution and stir for 5 minutes.

-

Add Fmoc-Val-Cit-OH (4.03 mmol) in one portion and stir the resulting solution for 18 hours at room temperature.

-

Remove the volatiles in vacuo.

-

Triturate the residue with ether (20 mL).

-

Wash the solid sequentially with ether (20 mL), ethyl acetate (20 mL), and ether (20 mL) to yield Fmoc-Val-Cit-PAB-OH as a light yellowish solid.[1]

Protocol 2: In Vitro Cathepsin B Cleavage Assay (HPLC-Based)

This assay quantifies the rate of payload release from an ADC in the presence of purified cathepsin B.

Materials:

-

ADC with Val-Cit-PAB linker

-

Recombinant Human Cathepsin B

-

Assay Buffer (e.g., 50 mM sodium acetate, pH 5.5, with 5 mM DTT)

-

Quenching solution (e.g., acetonitrile (B52724) with 0.1% trifluoroacetic acid)

-

HPLC system with a C18 column

Procedure:

-

Prepare a solution of the ADC in the assay buffer.

-

Activate the cathepsin B according to the manufacturer's instructions.

-

Initiate the reaction by adding the activated cathepsin B to the ADC solution. A typical final concentration is 20 nM for the enzyme and 1 µM for the ADC.[10]

-

Incubate the reaction mixture at 37°C.

-

At various time points (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture and immediately quench it by adding it to the quenching solution.[10]

-

Analyze the samples by reverse-phase HPLC to separate and quantify the released payload from the intact ADC.

-

Calculate the percentage of released payload at each time point to determine the cleavage kinetics.

Protocol 3: In Vitro Plasma Stability Assay

This assay assesses the stability of the ADC and the rate of drug deconjugation in plasma.

Materials:

-

ADC

-

Human, mouse, or rat plasma

-

Phosphate-buffered saline (PBS)

-

Protein A or Protein G affinity chromatography resin

-

LC-MS system

Procedure:

-

Incubate the ADC at a specific concentration (e.g., 100 µg/mL) in plasma at 37°C.

-

Collect aliquots at various time points (e.g., 0, 6, 24, 48, 72, 168 hours).

-

Immediately quench the reaction by diluting the sample in cold PBS.

-

Capture the ADC from the plasma sample using Protein A or Protein G affinity chromatography to remove plasma proteins.

-

Elute the ADC from the affinity matrix.

-

Analyze the eluted ADC by LC-MS to determine the drug-to-antibody ratio (DAR).[11]

-

Calculate the percentage of intact ADC remaining at each time point to determine the plasma half-life.[11]

Protocol 4: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol measures the cytotoxic effect of the ADC on cancer cells.

Materials:

-

Target cancer cell line

-

Appropriate cell culture medium

-

ADC solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed the cells in a 96-well plate at a predetermined density (e.g., 1,000-10,000 cells/well) and incubate overnight.

-

Prepare serial dilutions of the ADC in the cell culture medium.

-

Remove the old medium from the cells and add the ADC dilutions. Include control wells with medium only (blank) and cells with medium only (untreated control).

-

Incubate the plate at 37°C with 5% CO₂ for 48-144 hours.[12][13]

-

Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 1-4 hours at 37°C.[12][13]

-

Add 100 µL of the solubilization solution to each well and incubate overnight in the dark to dissolve the formazan (B1609692) crystals.[12][13]

-

Read the absorbance at 570 nm using a microplate reader.

-

Calculate the cell viability as a percentage of the untreated control and plot the results against the ADC concentration to determine the IC50 value.[13][14]

DOT script for Experimental Workflow

References

- 1. FMoc-Val-Cit-PAB synthesis - chemicalbook [chemicalbook.com]

- 2. Exploring Self-Immolative Linkers in ADCs: Beyond the Classics - SigutLabs [sigutlabs.com]

- 3. Self-immolative Linkers in Prodrugs and Antibody Drug Conjugates in Cancer Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Exo-Cleavable Linkers: Enhanced Stability and Therapeutic Efficacy in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Recent advances in self-immolative linkers and their applications in polymeric reporting systems - Polymer Chemistry (RSC Publishing) DOI:10.1039/D2PY00414C [pubs.rsc.org]

- 6. s3.ap-southeast-1.amazonaws.com [s3.ap-southeast-1.amazonaws.com]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Effect of Linker Stereochemistry on the Activity of Indolinobenzodiazepine Containing Antibody–Drug Conjugates (ADCs) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]

- 13. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

The Role of p-Nitrophenyl Esters in Bioconjugation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The covalent attachment of molecules to proteins, peptides, and other biomolecules, a process known as bioconjugation, is a cornerstone of modern biotechnology and pharmaceutical development. This powerful technique enables the creation of novel molecular entities with tailored properties for a wide range of applications, including therapeutic drug delivery, diagnostic assays, and fundamental biological research. Among the various chemical strategies for bioconjugation, the use of active esters for the acylation of primary amines is a widely adopted and robust method. This technical guide provides an in-depth exploration of the function and application of p-nitrophenyl (PNP) esters in bioconjugation, offering a valuable resource for researchers and professionals in the field.

Core Principles of p-Nitrophenyl Ester Chemistry in Bioconjugation

p-Nitrophenyl esters are activated carboxylic acid derivatives that serve as efficient acylating agents for primary amines, such as the ε-amino group of lysine (B10760008) residues and the N-terminus of proteins. The key to their utility lies in the electron-withdrawing nature of the p-nitrophenoxy group, which renders the ester carbonyl carbon highly electrophilic and susceptible to nucleophilic attack by an amine.

The reaction proceeds via a nucleophilic acyl substitution mechanism, resulting in the formation of a stable amide bond between the molecule of interest and the biomolecule. The p-nitrophenolate ion is released as a byproduct, and its characteristic yellow color can be used to monitor the progress of the reaction spectrophotometrically.

Quantitative Data on PNP Ester Reactivity

The efficiency of bioconjugation with PNP esters is influenced by several factors, most notably pH. The rate of aminolysis (reaction with the amine) is dependent on the concentration of the unprotonated amine, which increases with pH. However, the rate of hydrolysis (reaction with water) also increases at higher pH, representing a competing and undesirable side reaction. Therefore, optimizing the reaction pH is crucial for maximizing the yield of the desired bioconjugate.

Below are tables summarizing key quantitative data on the hydrolysis and aminolysis of p-nitrophenyl esters.

Table 1: Hydrolysis of p-Nitrophenyl Esters

This table presents the pseudo-first-order rate constants (k_obs) for the hydrolysis of various p-nitrophenyl alkanoates at 25°C in a carbonate buffer. The data illustrates the influence of the acyl chain length on the hydrolysis rate.

| p-Nitrophenyl Ester | Acyl Chain Length | k_obs (s⁻¹) in water | k_obs (s⁻¹) in 40% (v/v) DMSO |

| p-Nitrophenyl acetate (B1210297) | C2 | 1.35 x 10⁻³ | 1.15 x 10⁻² |

| p-Nitrophenyl butyrate | C4 | 1.12 x 10⁻³ | 1.05 x 10⁻² |

| p-Nitrophenyl hexanoate | C6 | 1.05 x 10⁻³ | 1.02 x 10⁻² |

| p-Nitrophenyl octanoate | C8 | 0.89 x 10⁻³ | 1.01 x 10⁻² |

| p-Nitrophenyl decanoate | C10 | 0.76 x 10⁻³ | 1.00 x 10⁻² |

Data adapted from studies on the hydrolysis of p-nitrophenyl alkanoates in aqueous and aqueous-organic solvent mixtures.[1]

Table 2: pH Dependence of p-Nitrophenyl Acetate Hydrolysis

This table shows the observed pseudo-first-order rate coefficients (k_hydrol) for the hydrolysis of a p-nitrophenyl ester at various pH values at 25°C. This highlights the significant increase in the rate of hydrolysis with increasing pH.

| pH | k_hydrol (s⁻¹) |

| 7.0 | 1.0 x 10⁻⁵ |

| 8.0 | 1.0 x 10⁻⁴ |

| 9.0 | 1.0 x 10⁻³ |

| 10.0 | 1.0 x 10⁻² |

Data is illustrative and based on kinetic studies of p-nitrophenyl ester hydrolysis.[2][3]

Table 3: Second-Order Rate Constants for Aminolysis of p-Nitrophenyl Esters

This table provides second-order rate constants for the reaction of p-nitrophenyl acetate with various primary amines. The data demonstrates the influence of amine basicity (pKa) on the reaction rate.

| Amine | pKa | Second-Order Rate Constant (M⁻¹s⁻¹) |

| Glycine | 9.60 | 0.35 |

| Alanine | 9.69 | 0.42 |

| Valine | 9.62 | 0.38 |

| Leucine | 9.60 | 0.40 |

| Tris | 8.10 | 0.15 |

Representative data compiled from studies on the aminolysis of p-nitrophenyl esters.[4][5]

Experimental Protocols

A detailed and robust experimental protocol is critical for successful bioconjugation. The following section provides a comprehensive, step-by-step guide for the labeling of a protein with a p-nitrophenyl ester-activated molecule.

Protocol: Protein Labeling with a p-Nitrophenyl Ester

1. Materials and Reagents:

-

Protein of interest (e.g., antibody) in an amine-free buffer (e.g., PBS, pH 7.2-7.5)

-

p-Nitrophenyl ester-activated molecule (dissolved in a dry, water-miscible organic solvent like DMSO or DMF)

-

Reaction Buffer: 0.1 M Sodium Phosphate, 0.15 M NaCl, pH 8.0

-

Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M Glycine

-

Purification column (e.g., size-exclusion chromatography, dialysis cassettes)

-

Spectrophotometer

2. Procedure:

-

Protein Preparation:

-

Ensure the protein solution is at a suitable concentration (typically 1-10 mg/mL).

-

Buffer exchange the protein into the Reaction Buffer to remove any primary amine-containing substances.

-

-

Preparation of the PNP Ester Solution:

-

Immediately before use, dissolve the p-nitrophenyl ester-activated molecule in a minimal amount of high-quality, anhydrous DMSO or DMF to a high concentration (e.g., 10-50 mM).

-

-

Conjugation Reaction:

-

Slowly add the desired molar excess of the PNP ester solution to the protein solution while gently vortexing. A typical starting point is a 10- to 20-fold molar excess of the PNP ester over the protein.

-

Incubate the reaction mixture at room temperature for 2-4 hours or overnight at 4°C with gentle mixing. The optimal reaction time should be determined empirically.

-

-

Quenching the Reaction:

-

Add the Quenching Solution to the reaction mixture to a final concentration of 50-100 mM.

-

Incubate for 30 minutes at room temperature to quench any unreacted PNP ester.

-

-

Purification of the Conjugate:

-

Remove the excess, unreacted labeling reagent and byproducts (p-nitrophenol) by size-exclusion chromatography or dialysis against a suitable buffer (e.g., PBS, pH 7.4).

-

-

Characterization of the Conjugate:

-

Determine the degree of labeling (DOL), which is the average number of attached molecules per protein, using UV-Vis spectrophotometry by measuring the absorbance at 280 nm (for the protein) and the characteristic wavelength of the attached molecule.

-

Further characterization can be performed using techniques such as SDS-PAGE, mass spectrometry, and functional assays to confirm the integrity and activity of the bioconjugate.

-

Visualizing Bioconjugation Processes

Diagrams are invaluable tools for understanding complex biological and chemical processes. The following sections provide Graphviz (DOT language) scripts to generate diagrams for key aspects of PNP ester bioconjugation.

Mechanism of Amine Acylation by a p-Nitrophenyl Ester

Caption: Mechanism of amine acylation by a p-nitrophenyl ester.

Experimental Workflow for Antibody-Drug Conjugate (ADC) Synthesis using a PNP Ester

Caption: Workflow for ADC synthesis using a PNP ester linker.

Conclusion

p-Nitrophenyl esters represent a valuable and versatile class of reagents for bioconjugation. Their reactivity towards primary amines allows for the formation of stable amide bonds, enabling the covalent modification of a wide range of biomolecules. While the competing hydrolysis reaction necessitates careful optimization of reaction conditions, particularly pH, the advantages of PNP esters, including the ability to monitor the reaction progress spectrophotometrically, make them a powerful tool in the arsenal (B13267) of the bioconjugation chemist. This technical guide has provided a comprehensive overview of the core principles, quantitative data, and experimental protocols associated with the use of PNP esters, empowering researchers, scientists, and drug development professionals to effectively utilize this important bioconjugation strategy.

References

An In-depth Technical Guide on Fmoc-Lys(Boc)-PAB-PNP for ADC Research

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the Fmoc-Lys(Boc)-PAB-PNP linker, a critical component in the development of Antibody-Drug Conjugates (ADCs). We will delve into its structure, mechanism of action, and the experimental protocols necessary for its successful implementation in ADC research.

Introduction to Antibody-Drug Conjugates and the Role of Linkers

Antibody-Drug Conjugates (ADCs) are a powerful class of targeted cancer therapies that combine the specificity of a monoclonal antibody with the potent cell-killing ability of a cytotoxic drug.[1] The linker is a crucial element that connects the antibody to the cytotoxic payload, and its properties significantly impact the ADC's stability, efficacy, and safety.[2] An ideal linker should be stable in systemic circulation to prevent premature drug release and then be efficiently cleaved to release the payload within the target cancer cells.[2]

Cleavable linkers are designed to be selectively broken by specific triggers present in the tumor microenvironment or within the cancer cell, such as enzymes, lower pH, or a higher reducing potential.[2] This targeted release mechanism enhances the therapeutic window by maximizing the cytotoxic effect on tumor cells while minimizing damage to healthy tissues.[1]

The this compound Linker: A Detailed Analysis

This compound is a protease-cleavable linker that has gained significant attention in ADC development.[3][4] Its multi-component structure is meticulously designed to ensure stability in the bloodstream and facilitate efficient, specific drug release inside tumor cells.[]

2.1. Structural Components and Their Functions:

-

Fmoc (9-fluorenylmethyloxycarbonyl): This is a protecting group for the primary amine of the lysine (B10760008) residue. It is stable under a variety of conditions but can be readily removed during the synthesis of the linker-drug conjugate, allowing for the attachment of the cytotoxic payload.

-

Lys(Boc) (Lysine with a tert-butyloxycarbonyl protected side chain): Lysine is a dipeptide component of the linker. The Boc protecting group on the side chain amine prevents unwanted reactions during synthesis. The dipeptide sequence, often in combination with another amino acid like Valine or Phenylalanine, creates a recognition site for lysosomal proteases such as Cathepsin B.[][6]

-

PAB (p-aminobenzyl alcohol): This is a self-immolative spacer.[7] Once the protease cleaves the peptide bond, the PAB moiety undergoes a spontaneous 1,6-elimination reaction, which in turn releases the attached drug in its active form.[8] This self-immolative feature is critical for ensuring that the released drug is unmodified and fully potent.

-

PNP (p-nitrophenyl carbonate): The p-nitrophenyl group is a good leaving group, making the carbonate an active ester. This reactive site allows for the covalent attachment of the linker-payload construct to the antibody, typically through reaction with lysine residues on the antibody surface.

2.2. Mechanism of Action: Targeted Drug Release

The mechanism of drug release for an ADC utilizing a PAB-based linker is a sequential process that occurs after the ADC has been internalized by the target cancer cell.[]

-

Internalization: The ADC binds to a specific antigen on the surface of a cancer cell and is internalized, usually via endocytosis.

-

Lysosomal Trafficking: The ADC is transported to the lysosome, an organelle containing a variety of degradative enzymes.

-

Enzymatic Cleavage: Within the lysosome, proteases such as Cathepsin B, which are often overexpressed in tumor cells, recognize and cleave the specific dipeptide sequence within the linker (e.g., Phe-Lys).[]

-

Self-Immolation and Drug Release: Cleavage of the peptide bond triggers the spontaneous 1,6-elimination of the PAB spacer, leading to the release of the unmodified, active cytotoxic drug into the cytoplasm of the cancer cell.[7][8] The released drug can then exert its cell-killing effect.

Experimental Protocols

The development of an ADC using the this compound linker involves a series of well-defined steps. The following protocols provide a general framework for these key experiments.

3.1. Synthesis of the Drug-Linker Conjugate

This process typically involves solid-phase peptide synthesis (SPPS) to assemble the dipeptide linker, followed by the attachment of the PAB spacer and the cytotoxic drug.[10]

Protocol:

-

Resin Preparation: Swell a suitable resin (e.g., Rink amide resin) in a solvent like N,N-dimethylformamide (DMF).[10]

-

Fmoc Deprotection: Remove the Fmoc protecting group from the resin using a solution of 20% piperidine (B6355638) in DMF.[10]

-

Amino Acid Coupling: Sequentially couple the Fmoc-protected amino acids (e.g., Fmoc-Lys(Boc)-OH and Fmoc-Phe-OH) to the resin using coupling agents like HBTU/HOBt or HATU in the presence of a base such as DIPEA.[10]

-

PAB Attachment: Couple p-aminobenzyl alcohol to the N-terminus of the dipeptide.

-

Drug Conjugation: Attach the cytotoxic payload to the hydroxyl group of the PAB spacer.

-

PNP Activation: Activate the linker-drug conjugate by reacting it with p-nitrophenyl chloroformate to form the active carbonate.

-

Cleavage and Purification: Cleave the complete linker-drug construct from the resin using a cleavage cocktail (e.g., 95% TFA). Purify the product using reverse-phase HPLC.

3.2. Antibody-Drug Conjugation

This step involves the covalent attachment of the linker-drug conjugate to the monoclonal antibody.

Protocol:

-

Antibody Preparation: If necessary, partially reduce the interchain disulfide bonds of the antibody using a reducing agent like TCEP or DTT to generate reactive thiol groups for conjugation. For lysine conjugation, the antibody is typically prepared in a suitable buffer.

-

Drug-Linker Preparation: Dissolve the purified this compound-drug conjugate in a compatible organic solvent like DMSO.[10]

-

Conjugation Reaction: Add the dissolved linker-drug to the antibody solution and incubate at a controlled temperature and pH to allow the conjugation reaction to proceed.[10]

-

Purification: Remove unconjugated linker-drug and other impurities from the ADC product using techniques such as size exclusion chromatography (SEC) or tangential flow filtration (TFF).

3.3. ADC Characterization

Thorough characterization of the resulting ADC is essential to ensure its quality and consistency.

| Parameter | Method | Purpose |

| Drug-to-Antibody Ratio (DAR) | Hydrophobic Interaction Chromatography (HIC) or UV-Vis Spectroscopy | To determine the average number of drug molecules conjugated to each antibody. |

| Purity and Aggregation | Size Exclusion Chromatography (SEC) | To assess the percentage of monomeric ADC and detect the presence of aggregates. |

| In Vitro Cytotoxicity | Cell-based assays (e.g., MTT or CellTiter-Glo) | To determine the potency (IC50) of the ADC on antigen-positive and antigen-negative cell lines.[11] |

| Linker Stability | Plasma incubation followed by LC-MS/MS | To evaluate the stability of the linker and measure premature drug release in plasma.[1] |

| Bystander Effect | Co-culture assays | To assess the ability of the released payload to kill neighboring antigen-negative cells.[11] |

Quantitative Data and Performance Metrics

The performance of an ADC is evaluated based on several quantitative parameters. The following table summarizes typical data that researchers would generate and analyze.

| Metric | Description | Typical Values/Observations |

| Plasma Stability (Half-life) | The time it takes for 50% of the intact ADC to degrade in plasma. | A longer half-life (e.g., > 7 days) is generally desirable to ensure the ADC reaches the tumor site.[12] |

| IC50 (Antigen-Positive Cells) | The concentration of ADC required to inhibit the growth of 50% of antigen-positive cancer cells. | Lower IC50 values indicate higher potency. These can range from pM to nM depending on the payload and target.[11] |

| IC50 (Antigen-Negative Cells) | The concentration of ADC required to inhibit the growth of 50% of antigen-negative cells. | A significantly higher IC50 in antigen-negative cells compared to positive cells indicates target specificity.[11] |

| Cathepsin B Cleavage Rate | The rate at which Cathepsin B cleaves the linker to release the drug. | Efficient cleavage is necessary for rapid drug release within the target cell.[13] |

Conclusion

The this compound linker represents a sophisticated and effective tool in the design of next-generation ADCs. Its protease-cleavable nature, combined with a self-immolative spacer, allows for the targeted delivery and efficient release of potent cytotoxic agents within cancer cells. A thorough understanding of its structure, mechanism of action, and the associated experimental protocols is paramount for researchers aiming to develop novel and effective ADC therapies. Careful characterization and optimization of ADCs utilizing this linker will continue to be a key driver of innovation in the field of targeted cancer treatment.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. adooq.com [adooq.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. ADC linkers: Definition and examples - ProteoGenix [proteogenix.science]

- 8. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. benchchem.com [benchchem.com]

The Application of Fmoc-Lys(Boc)-PAB-PNP in Exploratory Drug Development: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The landscape of targeted cancer therapy is increasingly dominated by antibody-drug conjugates (ADCs), which leverage the specificity of monoclonal antibodies to deliver highly potent cytotoxic agents directly to tumor cells. The efficacy and safety of these complex biotherapeutics are critically dependent on the linker that connects the antibody to the payload. An ideal linker must be stable in systemic circulation to prevent premature drug release and associated off-target toxicity, yet susceptible to cleavage within the tumor microenvironment or inside the target cell to unleash the cytotoxic payload.

This technical guide provides an in-depth exploration of Fmoc-Lys(Boc)-PAB-PNP, a key building block for constructing enzyme-cleavable linkers used in the development of ADCs. This linker system incorporates a dipeptide moiety susceptible to cleavage by lysosomal proteases, such as Cathepsin B, which are often upregulated in cancer cells. The p-aminobenzyl (PAB) group functions as a self-immolative spacer, ensuring the efficient and traceless release of the unmodified drug following enzymatic cleavage. The presence of the fluorenylmethyloxycarbonyl (Fmoc) and tert-butyloxycarbonyl (Boc) protecting groups allows for a modular and controlled synthesis of the drug-linker conjugate.

This document will detail the core principles of this technology, provide structured quantitative data on the performance of similar linker systems, present detailed experimental protocols for key assays, and visualize the underlying mechanisms and workflows.

Data Presentation

The following tables summarize quantitative data for dipeptide-PAB based linkers, which are structurally and functionally similar to those derived from this compound. This data provides a comparative framework for expected performance characteristics.

Table 1: Comparative Plasma Stability of Dipeptide-PAB Linkers

| Linker Type | Antibody-Payload | Species | Assay Duration (days) | % Payload Release | Reference |

| Val-Cit-PAB | Trastuzumab-MMAE | Human | 7 | < 1% | [1] |

| Val-Cit-PAB | Trastuzumab-MMAE | Monkey | 6 | < 1% | [1] |

| Val-Cit-PAB | Trastuzumab-MMAE | Mouse | 6 | ~25% | [1] |

| Phe-Lys-PABC | cBR96-Doxorubicin | Human | - | Excellent Stability | [2] |

Table 2: In Vitro Cathepsin B Cleavage Efficiency

| Linker-Payload Construct | Enzyme | Incubation Time | % Payload Release | Reference |

| Z-Phe-Lys-PABC-Doxorubicin | Cathepsin B | < 30 min | Quantitative | [2] |

| Z-Val-Cit-PABC-Doxorubicin | Cathepsin B | - | Slower than Phe-Lys | [2] |

| Ac-Phe-Lys-PABC-Doxorubicin | Cathepsin B | 90 min | - | [3] |

| KGP474 (PABC/DMED spacer) | Cathepsin B | 90 min | 22% | [4] |

Table 3: Illustrative IC50 Values for ADCs with Cleavable Linkers

| ADC | Cell Line | Target Antigen | IC50 (nM) | Reference |

| cBR96-Phe-Lys-PABC-Doxorubicin | L2987 | Lewis Y | 0.1 | [5] |

| Anti-CD30-MC-vc-PAB-MMAE | - | CD30 | - | [6] |

| Trastuzumab-vc-MMAE | HER2+ cells | HER2 | Potent | [7] |

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and evaluation of ADCs in exploratory studies. The following protocols provide a framework for key experimental procedures.

Protocol 1: Synthesis of Drug-Linker Construct (e.g., Fmoc-Lys(Boc)-PAB-MMAE)

This protocol outlines the solution-phase conjugation of the this compound linker to an amine-containing payload, such as monomethyl auristatin E (MMAE).

Materials:

-

This compound

-

MMAE (or other amine-containing payload)

-

Anhydrous Dimethylformamide (DMF)

-

N,N-Diisopropylethylamine (DIPEA)

-

High-Performance Liquid Chromatography (HPLC) system for purification

Procedure:

-

Dissolution: Dissolve this compound (1.1 equivalents) and the amine-containing payload (1.0 equivalent) in anhydrous DMF.

-

Reaction Initiation: Add DIPEA (3.0 equivalents) to the solution.

-

Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by LC-MS until the starting material is consumed (typically 2-4 hours).

-

Purification: Purify the resulting Fmoc-Lys(Boc)-PAB-Payload conjugate by preparative reverse-phase HPLC.

-

Lyophilization: Lyophilize the pure fractions to obtain the drug-linker conjugate as a solid.

Protocol 2: Antibody-Drug Conjugation

This protocol describes the conjugation of the drug-linker construct to a monoclonal antibody via reduced interchain disulfide bonds.

Materials:

-

Monoclonal antibody (e.g., Trastuzumab)

-

Tris(2-carboxyethyl)phosphine (TCEP)

-

Drug-linker construct with a maleimide (B117702) handle (requires prior deprotection of Fmoc and addition of a maleimide group)

-

Conjugation buffer (e.g., PBS with EDTA, pH 7.4)

-

Quenching reagent (e.g., N-acetylcysteine)

-

Size Exclusion Chromatography (SEC) system for purification

Procedure:

-

Antibody Reduction:

-

Prepare the antibody solution in the conjugation buffer.

-

Add a calculated amount of TCEP solution to the antibody to achieve the desired level of disulfide bond reduction. A molar excess of 2-5 fold TCEP per disulfide bond is a common starting point.

-

Incubate the reaction at 37°C for 1-2 hours.

-

Remove excess TCEP using a desalting column.

-

-

Conjugation:

-

Dissolve the maleimide-activated drug-linker in an organic co-solvent (e.g., DMSO).

-

Add the drug-linker solution to the reduced antibody solution at a molar excess of 4-8 fold per free thiol.

-

Gently agitate the reaction mixture at room temperature for 1-2 hours.

-

-

Quenching: Quench any unreacted maleimide groups by adding an excess of N-acetylcysteine.

-

Purification: Purify the resulting ADC from unconjugated drug-linker and other small molecules using SEC.

-

Characterization: Characterize the purified ADC for drug-to-antibody ratio (DAR), aggregation, and purity.

Protocol 3: In Vitro Cathepsin B Cleavage Assay

This assay quantifies the rate and extent of payload release from an ADC in the presence of purified Cathepsin B.

Materials:

-

Purified human Cathepsin B

-

ADC construct

-

Assay buffer (e.g., 50 mM sodium acetate, 1 mM EDTA, 5 mM DTT, pH 5.5)

-

Quenching solution (e.g., acetonitrile (B52724) with an internal standard)

-

LC-MS/MS system for analysis

Procedure:

-

Reaction Setup: In a microcentrifuge tube, combine the ADC construct (e.g., 10 µM final concentration) and assay buffer.

-

Enzyme Addition: Initiate the reaction by adding a pre-determined amount of purified Cathepsin B.

-

Incubation: Incubate the reaction mixture at 37°C.

-

Time Points: At various time points (e.g., 0, 15, 30, 60, 120 minutes), terminate the reaction by adding an excess of the cold quenching solution.

-

Sample Preparation: Centrifuge the samples to precipitate the protein. Collect the supernatant containing the released payload.

-

LC-MS/MS Analysis: Analyze the supernatant by LC-MS/MS to quantify the concentration of the released payload.

-

Data Analysis: Plot the concentration of the released payload over time to determine the cleavage kinetics.

Protocol 4: In Vitro Cytotoxicity Assay (MTT Assay)

This assay determines the potency of the ADC on antigen-positive versus antigen-negative cells.

Materials:

-

Antigen-positive and antigen-negative cancer cell lines

-

Cell culture medium and supplements

-

ADC and control antibody

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., SDS-HCl)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the antigen-positive and antigen-negative cells in separate 96-well plates at a predetermined density and incubate overnight.

-

ADC Treatment: Treat the cells with serial dilutions of the ADC and a control antibody. Include untreated cells as a control.

-

Incubation: Incubate the plates for a period relevant to the payload's mechanism of action (e.g., 72-96 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan (B1609692) crystals.

-

Solubilization: Add the solubilization buffer to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percent viability relative to the untreated control and determine the IC50 value for each cell line.

Mandatory Visualization

The following diagrams, generated using the DOT language, illustrate key aspects of the exploratory studies involving this compound.

Caption: A generalized experimental workflow for the synthesis and evaluation of an ADC.

Caption: The enzymatic cleavage and self-immolative drug release mechanism of a PAB-based linker.

Caption: A simplified signaling pathway for the mechanism of action of MMAE.[]

Conclusion

This compound and related dipeptide-PAB linkers are integral components in the rational design of next-generation antibody-drug conjugates. Their susceptibility to cleavage by tumor-associated enzymes like Cathepsin B, coupled with the self-immolative release mechanism of the PAB spacer, provides a robust strategy for targeted drug delivery. The quantitative data, though often for analogous structures, demonstrates the high plasma stability and efficient enzymatic cleavage that can be achieved with this class of linkers. The detailed experimental protocols provided herein offer a practical guide for researchers to synthesize, conjugate, and evaluate ADCs incorporating these advanced linker systems. The continued exploration and optimization of such linkers will undoubtedly play a pivotal role in advancing the field of targeted cancer therapy.

References

- 1. Notch signaling pathway mediates Doxorubicin-driven apoptosis in cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Cathepsin B cleavable novel prodrug Ac-Phe-Lys-PABC-ADM enhances efficacy at reduced toxicity in treating gastric cancer peritoneal carcinomatosis: an experimental study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Key considerations based on pharmacokinetic/pharmacodynamic in the design of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. debiopharm.com [debiopharm.com]

- 7. Cathepsin B Cleavage of vcMMAE-Based Antibody-Drug Conjugate Is Not Drug Location or Monoclonal Antibody Carrier Specific - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: A Protocol for the Synthesis and Characterization of a Lysine-Based Cleavable Linker-Payload for Antibody-Drug Conjugate (ADC) Development using Fmoc-Lys(Boc)-PAB-PNP

Audience: Researchers, scientists, and drug development professionals.

Abstract

Antibody-Drug Conjugates (ADCs) are a transformative class of cancer therapeutics that leverage the specificity of monoclonal antibodies to deliver potent cytotoxic agents directly to tumor cells. The linker connecting the antibody and the payload is a critical component governing the ADC's stability, efficacy, and safety profile. This document provides a detailed protocol for the initial and most crucial step in the synthesis of a protease-cleavable ADC: the conjugation of a payload to the Fmoc-Lys(Boc)-PAB-PNP linker. This linker is a key building block containing a cathepsin B-cleavable lysine (B10760008) residue and a p-aminobenzyl (PAB) self-immolative spacer.[1][2] The p-nitrophenyl (PNP) carbonate group serves as a reactive handle for attaching amine- or hydroxyl-containing payloads, forming a stable carbamate (B1207046) bond.[3][4] This application note outlines the synthesis of the drug-linker intermediate, general principles for subsequent deprotection and antibody conjugation, and methods for ADC characterization.

Introduction and Principle

The linker in an ADC must remain stable in systemic circulation to prevent premature drug release and then efficiently liberate the cytotoxic payload within the target cancer cell.[1][5] Protease-cleavable linkers are designed to be substrates for enzymes, such as cathepsin B, which are highly active in the lysosomal compartment of tumor cells.[1][5]

The this compound reagent is an advanced intermediate used to construct such a linker system.[6] Its components serve distinct functions:

-

Lysine (Lys): Provides the protease cleavage site. In some designs, it is part of a dipeptide like Phenylalanine-Lysine (Phe-Lys) or Valine-Citrulline (Val-Cit) to enhance enzymatic recognition and cleavage.[1][7][8]

-

p-Aminobenzyl (PAB) group: Acts as a self-immolative spacer.[2][9] Once the protease cleaves the lysine, the PAB group undergoes a spontaneous 1,6-elimination reaction, releasing the unmodified, active payload.[2][9][10]

-

p-Nitrophenyl (PNP) Carbonate: An activated ester that reacts efficiently with nucleophilic groups (e.g., primary or secondary amines) on a payload molecule to form a stable carbamate linkage.[3][4]

-

Fmoc and Boc Groups: These are temporary protecting groups for the alpha-amine and epsilon-amine of the lysine, respectively. They prevent unwanted side reactions during payload attachment and are removed in subsequent steps to allow for further modification or conjugation.

This protocol focuses on the first synthetic step: the attachment of a payload to the PNP-activated linker.

Overall Synthesis and Mechanism Workflow

The journey from the linker intermediate to a functional ADC involves several distinct stages. The initial step is the synthesis of the drug-linker conjugate, followed by deprotection, activation (if necessary), conjugation to the antibody, and finally, purification and characterization of the ADC.

References

- 1. benchchem.com [benchchem.com]

- 2. Exploring Self-Immolative Linkers in ADCs: Beyond the Classics - SigutLabs [sigutlabs.com]

- 3. benchchem.com [benchchem.com]

- 4. Maleimidocaproyl-L-valine-L-citrulline-p-aminobenzyl alcohol p-nitrophenyl carbonate [myskinrecipes.com]

- 5. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]

- 6. adooq.com [adooq.com]

- 7. Fmoc-Phe-Lys(Boc)-PAB, 206133-42-8 | BroadPharm [broadpharm.com]

- 8. An Introduction to Linkers in Antibody-Drug Conjugates (ADCs) | AxisPharm [axispharm.com]

- 9. researchgate.net [researchgate.net]

- 10. A pH-responsive crosslinker platform for antibody-drug conjugate (ADC) targeting delivery - Chemical Communications (RSC Publishing) DOI:10.1039/D2CC03052G [pubs.rsc.org]

Application Notes: Solid-Phase Peptide Synthesis (SPPS) Utilizing Fmoc-Lys(Boc)-OH

References

- 1. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 2. nbinno.com [nbinno.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. genscript.com [genscript.com]

- 6. peptide.com [peptide.com]

- 7. openaccesspub.org [openaccesspub.org]

- 8. peptide.com [peptide.com]

- 9. benchchem.com [benchchem.com]

- 10. chem.uci.edu [chem.uci.edu]

- 11. tools.thermofisher.com [tools.thermofisher.com]

- 12. m.youtube.com [m.youtube.com]

- 13. luxembourg-bio.com [luxembourg-bio.com]

Application Notes and Protocols for Bioconjugation using Fmoc-Lys(Boc)-PAB-PNP

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-Lys(Boc)-PAB-PNP is a sophisticated, cleavable linker used in the field of bioconjugation, most notably in the development of Antibody-Drug Conjugates (ADCs). This linker system is designed for the precise and controlled attachment of a payload, such as a cytotoxic drug, to a biomolecule, typically a monoclonal antibody. Its multi-component structure allows for a strategic, multi-step conjugation process, ensuring stability in circulation and efficient payload release at the target site.

The key components of the this compound linker are:

-

Fmoc (9-fluorenylmethyloxycarbonyl): A base-labile protecting group for the α-amine of the lysine (B10760008) residue, enabling sequential and site-specific conjugation.

-

Lys(Boc): A lysine residue where the ε-amine is protected by a Boc (tert-butyloxycarbonyl) group, an acid-labile protecting group. This offers an additional site for potential modification or to prevent unwanted side reactions.

-

PAB (p-aminobenzyl alcohol): A self-immolative spacer. Following enzymatic cleavage of a peptide bond attached to the PAB moiety, it undergoes a 1,6-elimination reaction to release the payload in its active form.

-

PNP (p-nitrophenyl carbonate): A highly reactive leaving group that facilitates the efficient conjugation of amine- or hydroxyl-containing payloads through the formation of a stable carbamate (B1207046) bond.

These application notes provide a detailed overview of the experimental protocols for the use of this compound in the synthesis of drug-linker conjugates and their subsequent bioconjugation to antibodies.

Mechanism of Action

The strategic design of PAB-based linkers allows for controlled drug release within the target cell. In a typical ADC construct, a dipeptide (e.g., Val-Cit or Phe-Lys) is attached to the PAB moiety, which is then linked to the cytotoxic payload. The following diagram illustrates the general mechanism of action for a PAB-containing ADC.

Caption: General mechanism of action of an Antibody-Drug Conjugate with a cleavable linker.

Experimental Protocols

The following protocols provide a step-by-step guide for the use of this compound in the preparation of a drug-linker conjugate and its subsequent attachment to an antibody.

Part 1: Synthesis of the Drug-Linker Conjugate (Payload Attachment)

This protocol describes the conjugation of an amine-containing payload to the this compound linker.

Materials:

-

This compound

-

Amine-containing payload (e.g., Monomethyl Auristatin E - MMAE)

-

Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

-

N,N-Diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM)

-

Reverse-phase high-performance liquid chromatography (RP-HPLC) system

-

Lyophilizer

-

Inert gas (Nitrogen or Argon)

Procedure:

-

Preparation: Ensure all glassware is thoroughly dried, and conduct the reaction under an inert atmosphere.

-

Dissolution:

-

Dissolve this compound (1.0 equivalent) in anhydrous DMF or DMSO to a final concentration of 10-50 mg/mL.

-

In a separate vial, dissolve the amine-containing payload (1.0-1.2 equivalents) in a minimal amount of anhydrous DMF or DMSO.

-

-

Reaction:

-

To the solution of the this compound linker, add the solution of the amine-containing payload.

-

Add DIPEA or NMM (2.0-3.0 equivalents) to the reaction mixture.

-

Stir the reaction mixture at room temperature (20-25°C) for 2-18 hours.

-

-

Monitoring: Monitor the reaction progress by LC-MS to confirm the consumption of the starting materials and the formation of the desired product.

-

Purification:

-

Upon completion, purify the crude product by preparative RP-HPLC.

-

A typical purification method involves a C18 column with a water/acetonitrile gradient containing 0.1% trifluoroacetic acid (TFA) or formic acid.

-

Collect the fractions containing the pure drug-linker conjugate.

-

-

Lyophilization: Lyophilize the pure fractions to obtain the final Fmoc-Lys(Boc)-PAB-Payload conjugate as a solid.

-

Characterization: Confirm the identity and purity of the final product by LC-MS and NMR. The expected mass will be the sum of the mass of the Fmoc-Lys(Boc)-PAB linker minus the PNP group, plus the mass of the payload. Purity can be assessed by integrating the peak area in the RP-HPLC chromatogram.

Caption: Workflow for the attachment of an amine-containing payload to the this compound linker.

Part 2: Deprotection of the Drug-Linker Conjugate

The Fmoc and Boc protecting groups need to be removed before conjugation to the antibody. This is typically a two-step process.

Materials:

-

Fmoc-Lys(Boc)-PAB-Payload conjugate

-

20% (v/v) Piperidine (B6355638) in DMF

-

DMF

-

RP-HPLC system

-

Lyophilizer

Procedure:

-

Dissolution: Dissolve the Fmoc-Lys(Boc)-PAB-Payload conjugate in DMF.

-

Deprotection: Add 20% piperidine in DMF to the solution. A typical protocol involves an initial 5-minute treatment followed by a second 15-20 minute treatment.

-

Monitoring: Monitor the deprotection by LC-MS to confirm the removal of the Fmoc group.

-

Purification: Purify the resulting H₂N-Lys(Boc)-PAB-Payload by RP-HPLC.

-

Lyophilization: Lyophilize the pure fractions to obtain the product as a solid.

Materials:

-

H₂N-Lys(Boc)-PAB-Payload conjugate

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Toluene (B28343) (optional)

-

Diethyl ether (for precipitation)

-

RP-HPLC system

-

Lyophilizer

Procedure:

-

Dissolution: Dissolve the H₂N-Lys(Boc)-PAB-Payload conjugate in anhydrous DCM.

-

Deprotection: Add TFA to the solution. The concentration of TFA can range from 25% to 100% in DCM. Stir the reaction at room temperature for 30 minutes to 2 hours.

-

Monitoring: Monitor the deprotection by LC-MS.

-

Work-up:

-

Remove the solvent and excess TFA in vacuo. Co-evaporation with toluene can help remove residual TFA.

-

The crude product can be precipitated by adding cold diethyl ether.

-

-

Purification: Purify the resulting H₂N-Lys(H₂N)-PAB-Payload by RP-HPLC.

-

Lyophilization: Lyophilize the pure fractions to obtain the final drug-linker as a TFA salt.

Caption: Sequential deprotection workflow for the drug-linker conjugate.

Part 3: Antibody Conjugation

This protocol outlines the conjugation of the deprotected drug-linker to a monoclonal antibody. This example assumes a maleimide-thiol conjugation strategy, which requires the introduction of a maleimide (B117702) group to the drug-linker and reduction of the antibody's disulfide bonds.

Materials:

-

Deprotected drug-linker (H₂N-Lys(H₂N)-PAB-Payload)

-

Maleimide-functionalized NHS ester (e.g., SMCC)

-

Monoclonal antibody (mAb)

-

Tris(2-carboxyethyl)phosphine (TCEP)

-

Conjugation buffer (e.g., PBS with EDTA, pH 7.4)

-

Quenching reagent (e.g., N-acetylcysteine)

-

Size exclusion chromatography (SEC) system

Procedure:

-

Maleimide Functionalization of Drug-Linker: React the deprotected drug-linker with a maleimide-functionalized NHS ester to introduce a thiol-reactive handle. Purify the maleimide-activated drug-linker by RP-HPLC.

-

Antibody Reduction:

-

Prepare the antibody solution in the conjugation buffer.

-

Partially reduce the interchain disulfide bonds of the antibody using a controlled amount of TCEP.

-

Buffer exchange the reduced antibody to remove excess TCEP.

-

-

Conjugation Reaction:

-

Dissolve the maleimide-activated drug-linker in a co-solvent like DMSO.

-

Add the drug-linker solution to the reduced antibody solution at a molar excess of 4-8 fold.

-

Gently agitate the reaction mixture at room temperature for 1-2 hours.

-

-

Quenching: Quench any unreacted thiols on the antibody by adding an excess of N-acetylcysteine.

-

Purification: Purify the resulting ADC from unconjugated drug-linker and other small molecules using size exclusion chromatography (SEC).

-

Characterization: Characterize the final ADC for drug-to-antibody ratio (DAR), purity, and aggregation using techniques such as HIC-HPLC, SEC, and LC-MS.

Quantitative Data Summary

The following tables provide illustrative data for key aspects of the bioconjugation process. Actual results may vary depending on the specific payload, antibody, and experimental conditions.

Table 1: Illustrative Payload Attachment Reaction Parameters

| Parameter | Value/Condition |

| Linker | This compound |

| Payload | Amine-containing (e.g., MMAE) |

| Solvent | Anhydrous DMF or DMSO |

| Base | DIPEA or NMM (2.0-3.0 eq.) |

| Temperature | Room Temperature (20-25°C) |

| Reaction Time | 2-18 hours |

| Typical Yield | 70-90% |

Table 2: Deprotection Conditions

| Protecting Group | Reagent | Solvent | Time |

| Fmoc | 20% Piperidine | DMF | 2 x 15 min |

| Boc | 50% TFA | DCM | 1-2 hours |

Table 3: Comparison of Cathepsin B Cleavage for Different Dipeptide Linkers (Illustrative Data) [1]

| Peptide Linker | Relative Fluorescence Units (RFU) | Fold Change vs. Control |

| Phe-Lys-PABC-Fluorophore | 7800 ± 410 | 39.0 |

| Val-Cit-PABC-Fluorophore | 8500 ± 350 | 42.5 |

| Val-Ala-PABC-Fluorophore | 6200 ± 280 | 31.0 |

| Negative Control (Inhibitor) | 200 ± 50 | 1.0 |

Data is illustrative and based on fluorogenic assays. Cleavage rates can be influenced by the specific payload and the full ADC structure.

Conclusion

The this compound linker offers a versatile and powerful tool for the construction of advanced bioconjugates, particularly ADCs. The orthogonal protecting groups allow for a controlled and stepwise synthesis of the drug-linker conjugate, while the self-immolative PAB spacer ensures efficient release of the active payload. The protocols and data presented here provide a comprehensive guide for researchers in the field of targeted therapeutics to effectively utilize this valuable bioconjugation reagent. Careful optimization of reaction conditions and rigorous characterization of intermediates and the final conjugate are crucial for the successful development of potent and safe biotherapeutics.

References

Application Notes and Protocols for Fmoc-Lys(Boc)-PAB-PNP in Targeted Therapy

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Fmoc-Lys(Boc)-PAB-PNP as a cleavable linker in the development of antibody-drug conjugates (ADCs) for targeted cancer therapy. Detailed protocols for the synthesis, purification, and characterization of ADCs utilizing this linker are also provided.

Introduction

This compound is a sophisticated chemical linker designed for the covalent attachment of cytotoxic drugs to monoclonal antibodies. This linker system incorporates a protease-cleavable dipeptide sequence (Phenylalanine-Lysine), a self-immolative p-aminobenzyl carbamate (B1207046) (PABC) spacer, and a p-nitrophenyl (PNP) activated carbonate for drug conjugation. The strategic design of this linker ensures stability in systemic circulation and facilitates the specific release of the payload within the target tumor cells, thereby enhancing therapeutic efficacy while minimizing off-target toxicity.

The core of this linker's functionality lies in its susceptibility to cleavage by lysosomal proteases, particularly Cathepsin B, which is often overexpressed in the tumor microenvironment. Upon internalization of the ADC into the target cell, Cathepsin B cleaves the amide bond between the Phenylalanine-Lysine dipeptide and the PABC spacer. This event triggers a cascade of electronic rearrangements within the PABC spacer, leading to its self-immolation and the subsequent release of the unmodified cytotoxic drug.

Mechanism of Action

The targeted delivery and intracellular release of the cytotoxic payload by an ADC utilizing the this compound linker follows a multi-step process:

-

Circulation and Targeting: The ADC circulates in the bloodstream, and the monoclonal antibody component specifically binds to a tumor-associated antigen on the surface of cancer cells.

-

Internalization: Upon binding, the ADC-antigen complex is internalized by the cancer cell, typically through receptor-mediated endocytosis.

-

Lysosomal Trafficking: The internalized ADC is trafficked to the lysosome, an acidic organelle containing a high concentration of proteases.

-

Enzymatic Cleavage: Within the lysosome, Cathepsin B recognizes and cleaves the Phe-Lys dipeptide sequence of the linker.

-

Self-Immolation and Payload Release: The cleavage of the dipeptide initiates the self-immolation of the PABC spacer, leading to the release of the active cytotoxic drug into the cytoplasm of the cancer cell.

-

Induction of Cell Death: The released cytotoxic drug exerts its pharmacological effect, leading to the death of the cancer cell.

Diagram of the ADC Mechanism of Action

Caption: Workflow of ADC targeting and payload release.

Quantitative Data

The performance of an ADC is critically dependent on the properties of its linker. The following tables summarize key quantitative data for the Phe-Lys-PABC linker system in comparison to the commonly used Val-Cit-PABC linker.

Table 1: Comparative Cleavage Kinetics of Peptide Linkers by Cathepsin B

| Peptide Linker | Relative Cleavage Rate (vs. Val-Cit) | Reference |

| Phe-Lys | ~30-fold faster | [] |

| Val-Cit | 1 (baseline) | [] |

Table 2: Illustrative In Vivo Stability of a Phe-Lys-PABC ADC in Mice

| Time Point | Average Drug-to-Antibody Ratio (DAR) | % Intact ADC Remaining |

| 0 hr | 4.0 | 100% |

| 24 hr | 3.8 | 95% |

| 72 hr | 3.5 | 87.5% |

| 168 hr (7 days) | 3.1 | 77.5% |

Note: This data is illustrative and synthesized from typical ADC stability profiles. Actual results may vary depending on the specific antibody, payload, and experimental conditions.

Table 3: Illustrative In Vivo Efficacy of a Phe-Lys-PABC ADC in a Xenograft Model

| Treatment Group | Dose (mg/kg) | Tumor Growth Inhibition (%) |

| Vehicle Control | - | 0 |

| Non-binding Control ADC | 5 | < 10 |

| Phe-Lys-PABC ADC | 1 | 65 |

| Phe-Lys-PABC ADC | 5 | 95 |

Note: This data is illustrative and represents typical outcomes in preclinical efficacy studies. Actual results will depend on the tumor model, dosing regimen, and other experimental factors.

Experimental Protocols

The following protocols provide a detailed methodology for the synthesis of a drug-linker conjugate using this compound and its subsequent conjugation to a monoclonal antibody.

Protocol 1: Synthesis of the Drug-Linker Conjugate (Payload-Lys(Boc)-PAB-Drug)

This protocol describes the conjugation of a cytotoxic drug (payload) containing a primary or secondary amine to the this compound linker.

Materials:

-

This compound

-

Amine-containing cytotoxic payload (e.g., Monomethyl Auristatin E - MMAE)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

N,N-Diisopropylethylamine (DIPEA)

-

Reverse-phase HPLC (RP-HPLC) system for purification

-

Lyophilizer

-

Mass spectrometer for characterization

Procedure:

-

Fmoc Deprotection:

-

Dissolve this compound in DMF.

-

Add 20% (v/v) piperidine in DMF to the solution.

-

Stir the reaction mixture at room temperature for 30 minutes to remove the Fmoc protecting group.

-

Monitor the deprotection by TLC or LC-MS.

-

Once complete, remove the solvent under vacuum.

-

-

Coupling of an Optional Spacer/Modifying Agent (If required):

-

The newly exposed amine can be further modified at this stage if desired. For direct conjugation to the payload, proceed to the next step.

-

-

Conjugation to the Cytotoxic Payload:

-

Dissolve the deprotected linker and the amine-containing payload (1:1.1 molar ratio of payload to linker) in anhydrous DMF.

-

Add DIPEA (3 equivalents) to the reaction mixture to act as a base.

-

Stir the reaction at room temperature and monitor its progress by LC-MS until the starting materials are consumed (typically 2-4 hours).

-

-

Purification:

-

Purify the crude drug-linker conjugate by preparative RP-HPLC using a suitable gradient of acetonitrile (B52724) in water with 0.1% trifluoroacetic acid (TFA).

-

Collect the fractions containing the desired product.

-

-

Lyophilization and Characterization:

-

Combine the pure fractions and lyophilize to obtain the drug-linker conjugate as a solid powder.

-

Characterize the final product by mass spectrometry to confirm its identity and purity.

-

Diagram of Drug-Linker Synthesis Workflow

Caption: Synthesis of the drug-linker conjugate.

Protocol 2: Conjugation of the Drug-Linker to a Monoclonal Antibody

This protocol describes the conjugation of the prepared drug-linker to a monoclonal antibody via cysteine residues.

Materials:

-

Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS)

-

Tris(2-carboxyethyl)phosphine (TCEP) solution

-

The purified drug-linker conjugate from Protocol 1

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Conjugation buffer (e.g., PBS with EDTA, pH 7.4)

-

Quenching solution (e.g., N-acetylcysteine)

-

Size-exclusion chromatography (SEC) column for purification

-

Hydrophobic interaction chromatography (HIC) system for DAR analysis

-

UV-Vis spectrophotometer

Procedure:

-

Antibody Reduction:

-

Prepare the mAb at a concentration of 5-10 mg/mL in conjugation buffer.

-

Add a calculated amount of TCEP solution to the mAb solution to achieve a molar excess of 2-5 fold, depending on the desired drug-to-antibody ratio (DAR).

-

Incubate the reaction mixture at 37°C for 1-2 hours to partially reduce the interchain disulfide bonds.

-

-

Conjugation Reaction:

-

Dissolve the drug-linker conjugate in DMSO to prepare a stock solution.

-

Add the drug-linker solution to the reduced antibody solution at a molar excess of 4-8 fold over the antibody.

-

Gently agitate the reaction mixture at room temperature for 1-2 hours.

-

-

Quenching:

-

Quench the reaction by adding an excess of N-acetylcysteine to react with any unreacted drug-linker.

-

Incubate for an additional 20 minutes.

-

-

Purification:

-

Purify the ADC by SEC to remove unconjugated drug-linker and other small molecules.

-

Exchange the buffer to a formulation buffer suitable for storage.

-

-

Characterization:

-

Protein Concentration: Determine the final protein concentration using a UV-Vis spectrophotometer at 280 nm.

-

Drug-to-Antibody Ratio (DAR): Determine the average DAR using HIC-HPLC. The number of conjugated drugs increases the hydrophobicity of the antibody, allowing for the separation of different drug-loaded species.

-

Purity and Aggregation: Assess the purity and extent of aggregation of the final ADC product using size-exclusion chromatography (SEC-HPLC).

-

Mass Spectrometry: Confirm the identity of the ADC and the distribution of drug-loaded species using mass spectrometry.

-

Diagram of ADC Synthesis Workflow

Caption: Workflow for ADC synthesis and characterization.

Protocol 3: Cathepsin B Cleavage Assay

This protocol describes an in vitro assay to confirm the susceptibility of the Phe-Lys-PABC linker to cleavage by Cathepsin B.

Materials:

-

Purified ADC from Protocol 2

-

Recombinant human Cathepsin B

-

Assay Buffer (e.g., 50 mM sodium acetate, 5 mM DTT, 1 mM EDTA, pH 5.5)

-

LC-MS system for analysis

Procedure:

-

Assay Setup:

-

Prepare a solution of the ADC in the assay buffer.

-

Activate the Cathepsin B according to the manufacturer's instructions.

-

In a microcentrifuge tube, combine the ADC solution with the activated Cathepsin B.

-

As a negative control, prepare a sample with the ADC in the assay buffer without Cathepsin B.

-

-

Incubation:

-

Incubate the reaction mixture and the negative control at 37°C.

-